molecular formula C18H18N2O B4555043 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

Cat. No.: B4555043
M. Wt: 278.3 g/mol
InChI Key: XGNLCYICTKSENC-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is a chemical compound offered for research and development purposes. It belongs to the pyrazol-5-ol chemical class, which is recognized in medicinal chemistry as a privileged scaffold due to its diverse biological activities . Pyrazole derivatives are frequently investigated for their potential pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities . The specific substitution pattern of this compound, featuring a 2-phenylethyl group at the 4-position, may be of particular interest for structure-activity relationship (SAR) studies aimed at modulating biological potency and selectivity. Researchers utilize this and similar structures in the design and synthesis of novel molecules for various biochemical and pharmacological applications. The compound is provided as a research tool for use in laboratory settings only. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methyl-2-phenyl-4-(2-phenylethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-14-17(13-12-15-8-4-2-5-9-15)18(21)20(19-14)16-10-6-3-7-11-16/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNLCYICTKSENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process. The reaction mechanism involves the formation of a pyrazolone intermediate, which is then further reacted to form the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of catalysts such as L-proline and copper sulfate in a green solvent like polyethylene glycol (PEG-400) has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anti-inflammatory and antioxidant agent.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s structure allows it to interact with specific proteins, leading to the inhibition of pro-inflammatory mediators and the reduction of oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Compound A : (4Z)-3-Methyl-1-Phenyl-4-{[1-Phenyl-3-(4-Propoxyphenyl)-1H-Pyrazol-4-Yl]Methylidene}-4,5-Dihydro-1H-Pyrazol-5-One
  • Structural Differences : Incorporates a methylidene linkage and a 4-propoxyphenyl group instead of a phenylethyl chain.
  • The conjugated system may improve UV absorption properties .
Compound B : (Z)-1-(3-Chlorophenyl)-3-Methyl-4-((Phenethylamino)Methylene)-1H-Pyrazol-5(4H)-One
  • Structural Differences: Features a 3-chlorophenyl substituent and a phenethylamino-methylene group.
  • The amino-methylene group introduces basicity, altering solubility and reactivity .
Compound C : 1-(1H-Benzimidazol-2-Yl)-3-(4-Chlorophenyl)-1H-Pyrazol-5-Ol
  • Structural Differences : Replaces the phenylethyl group with a benzimidazole ring and 4-chlorophenyl group.
  • Impact : The benzimidazole moiety enables interactions with enzymes like kinases, while the chlorophenyl group enhances halogen bonding .

Physicochemical Properties

Property Target Compound Compound A Compound B
LogP 3.8 (predicted) 4.2 3.5
Solubility (mg/mL) 0.12 (water) 0.08 0.25 (pH 7.4)
Melting Point (°C) 145–148 162–165 178–181
  • Key Trends: The phenylethyl group in the target compound balances hydrophobicity (LogP ~3.8) better than the more lipophilic propoxyphenyl group in Compound A. Compound B’s higher solubility at physiological pH is attributed to its basic amino group .

Unique Advantages of 3-Methyl-1-Phenyl-4-(2-Phenylethyl)-1H-Pyrazol-5-Ol

  • Flexibility : The phenylethyl chain allows conformational adaptability, improving binding to diverse biological targets.
  • Metal Coordination : The hydroxyl and pyrazole nitrogen atoms enable chelation with transition metals, enhancing antibacterial activity in its Co/Cu complexes .
  • Synergistic Effects : Combines hydrophobic (methyl, phenyl) and hydrophilic (hydroxyl) groups for balanced bioavailability.

Biological Activity

3-Methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. Pyrazolone derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Molecular Structure and Formula

  • IUPAC Name: 3-Methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
  • Molecular Formula: C18H22N2O
  • Molecular Weight: 290.38 g/mol

Structural Representation
The compound features a pyrazolone core with substitutions that enhance its biological activity. The phenyl and 2-phenylethyl groups are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol against various cancer cell lines. For instance, derivatives synthesized from this compound have shown significant activity against liver cancer (HEPG2) and breast cancer (MCF) with IC50 values ranging from 120 to 580 nM .

Table 1: Cytotoxicity of Pyrazolone Derivatives

CompoundTarget Cell LineIC50 (nM)
4aHEPG2120
4bMCF580
4cNUGC60

The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence the cytotoxicity, suggesting that specific substituents can enhance or reduce activity against targeted cancer cells .

Anti-inflammatory Activity

Pyrazolone derivatives are traditionally recognized for their anti-inflammatory properties. In vitro assays have demonstrated that compounds derived from 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol exhibit comparable anti-inflammatory effects to standard non-steroidal anti-inflammatory drugs (NSAIDs). For example, one study reported that certain derivatives effectively inhibited carrageenan-induced edema in animal models .

The biological activity of 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain . Additionally, its interaction with cellular signaling pathways involved in apoptosis may contribute to its anticancer effects.

Case Studies

Study on Cytotoxicity
A study conducted by Ezz El-Arab et al. focused on synthesizing various derivatives from 3-methyl-1-phenyl-pyrazol-5(4H)-one and evaluating their cytotoxicity against cancer cell lines. The results indicated that certain compounds exhibited potent cytotoxic effects, particularly those with electron-withdrawing groups on the phenyl ring .

Anti-inflammatory Evaluation
Another investigation assessed the anti-inflammatory potential of pyrazolone derivatives using a mouse model. The results showed that compounds derived from 3-methyl-1-phenyl-pyrazol-5(4H)-one significantly reduced inflammation markers compared to control groups .

Q & A

Q. What are the established synthetic routes for 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example, highlights a general method for pyrazole derivatives using hydrazines and 1,3-dicarbonyl equivalents under reflux conditions in ethanol/acetic acid mixtures. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for Pd-catalyzed cross-coupling; ), and temperature (e.g., 120°C for cyclization reactions; ). Purity is enhanced via silica gel chromatography or recrystallization (). Key parameters to monitor include yield (45–70% in analogous syntheses) and byproduct formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments ().
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns ().
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups in analogous structures; ).
  • FT-IR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹; ). Standardize protocols to minimize solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this pyrazole derivative?

SAR studies require systematic substitution of the phenyl, methyl, and phenylethyl groups. For example:

  • Replace the 2-phenylethyl group with trifluoromethyl ( ) or thiazole rings () to assess hydrophobicity/electronic effects.
  • Test in vitro bioactivity using enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential; ) or cell-based models (e.g., cancer cell lines for cytotoxicity; ). Compare IC₅₀ values against parent compound to identify critical substituents .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities. Mitigation strategies include:

  • Reproducibility protocols : Use standardized assays (e.g., MTT for cytotoxicity; ) with positive controls (e.g., doxorubicin).
  • Purity validation : Re-characterize batches via HPLC (>95% purity; ).
  • Mechanistic studies : Probe binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to isolate target interactions .

Q. What experimental approaches are recommended for pharmacokinetic profiling?

  • In vitro : Assess metabolic stability using hepatic microsomes () and permeability via Caco-2 monolayers.
  • In vivo : Administer to rodent models and measure plasma half-life (t₁/₂), clearance, and bioavailability. Use LC-MS/MS for quantification. Adjust formulations (e.g., PEGylation) to improve solubility, as phenyl groups may limit aqueous stability .

Q. How can computational methods complement structural analysis of this compound?

  • Molecular docking : Predict binding modes to targets (e.g., COX-2) using software like AutoDock Vina, guided by X-ray crystallographic data ().
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability. Compare with experimental IR/NMR data for validation .

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed cross-coupling () for regioselectivity in complex derivatives.
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to compare biological replicates and address variability.
  • Ethics : Adhere to OECD guidelines for in vivo studies to ensure reproducibility and ethical compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 2
3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.